methyl 4-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate
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Overview
Description
Methyl 4-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate is a complex organic compound. It is characterized by a pyrido[3,2-d]pyrimidin scaffold functionalized with a 2-phenylethyl group and a benzoate ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate typically involves multiple steps:
Formation of the pyrido[3,2-d]pyrimidin scaffold through cyclization reactions.
Introduction of the 2-phenylethyl group via alkylation.
Attachment of the benzoate ester via esterification.
Key reactions include:
Cyclization: Employing base-catalyzed cyclization at elevated temperatures.
Alkylation: Use of phenylethyl halides in the presence of strong bases.
Esterification: Using methanol and acid catalysts under reflux conditions.
Industrial Production Methods
Industrial methods emphasize scalability and cost-effectiveness. Process optimization involves:
Continuous flow reactors to enhance reaction kinetics.
Catalytic systems to minimize side reactions.
Solvent recycling to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: Conversion of certain functional groups to carbonyl-containing moieties.
Reduction: Formation of alcohol derivatives from carbonyl compounds.
Substitution: Introduction of new functional groups by replacing hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, sulfonates under base or acid conditions.
Major Products Formed
Reactions yield derivatives with modified functional groups such as hydroxyl, carbonyl, and halogenated compounds.
Scientific Research Applications
Methyl 4-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate finds applications in:
Chemistry: As a precursor in the synthesis of heterocyclic compounds.
Biology: Studying the interaction with nucleic acids and proteins.
Medicine: Potential therapeutic agent in targeting specific enzymes or receptors.
Industry: Used in the manufacture of specialized polymers and materials.
Mechanism of Action
The compound's mechanism of action involves:
Binding: Interacting with target proteins or enzymes through hydrogen bonding and hydrophobic interactions.
Pathways: Modulating biochemical pathways involved in cell signaling, gene expression, or metabolic processes.
Effects: Inhibiting enzyme activity, altering protein function, or impacting cellular processes.
Comparison with Similar Compounds
Comparing with structurally related compounds like:
Methyl 4-{2-[2,4-dioxo-1H,2H,3H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate
Methyl 4-{2-[2,4-dioxo-3-(2-methylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate
Uniqueness: Enhanced biological activity, specific binding affinity, and improved stability.
These aspects underscore the significance and versatility of methyl 4-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate in various scientific and industrial domains.
Properties
IUPAC Name |
methyl 4-[[2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-34-24(32)18-9-11-19(12-10-18)27-21(30)16-29-20-8-5-14-26-22(20)23(31)28(25(29)33)15-13-17-6-3-2-4-7-17/h2-12,14H,13,15-16H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAZGENNNIOYMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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